molecular formula C12H17ClN2O B1285929 1-Benzoylpiperidin-4-amine hydrochloride CAS No. 915763-91-6

1-Benzoylpiperidin-4-amine hydrochloride

Cat. No. B1285929
CAS RN: 915763-91-6
M. Wt: 240.73 g/mol
InChI Key: WNPGXFQMWDAUGS-UHFFFAOYSA-N
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Description

1-Benzoylpiperidin-4-amine hydrochloride is a chemical compound that has been studied for its potential pharmacological properties. It is a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of various pharmaceutical agents. The benzoyl group attached to the nitrogen atom of the piperidine ring is a common motif in drug design, as it can significantly alter the biological activity of the compound .

Synthesis Analysis

The synthesis of 1-benzoylpiperidin-4-amine hydrochloride and its derivatives has been explored in several studies. For instance, novel piperidine derivatives have been synthesized by introducing different substituents on the benzamide moiety, which has been shown to affect the anti-acetylcholinesterase activity of the compounds . Another study describes the synthesis of 1-benzyl-4-chloromethylpiperidine as a precursor for further pharmaceutical development . Additionally, the synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from related amines through a one-pot procedure involving hydroamination and oxidation has been reported .

Molecular Structure Analysis

The molecular structure of 1-benzoylpiperidin-4-amine hydrochloride is characterized by the presence of a benzoyl group and a piperidine ring. The nitrogen atom's basic quality in the piperidine ring is crucial for the biological activity of the compound, as evidenced by the reduced activity of the N-benzoylpiperidine derivative . The molecular structure can be modified to enhance the compound's affinity for certain biological targets, as seen in the synthesis of aryloxyethyl derivatives with high 5-HT1A receptor affinity .

Chemical Reactions Analysis

1-Benzoylpiperidin-4-amine hydrochloride can undergo various chemical reactions, which are essential for the synthesis of pharmacologically active compounds. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The oxidation of N-benzylated tertiary amines with RuO4 has also been studied, demonstrating the formation of oxygenated derivatives, including acyclic diformamides and benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzoylpiperidin-4-amine hydrochloride derivatives are influenced by their molecular structure. These properties are critical for determining the compound's drug-like characteristics, such as solubility, metabolic stability, and ability to penetrate biological membranes. For instance, the lead structure NLX-204 from a series of aryloxyethyl derivatives displayed high solubility, metabolic stability, and did not block certain isoenzymes or P-glycoprotein, indicating favorable drug-like properties . The physical properties such as melting point and solubility can be confirmed through analytical techniques like melting point determination, IR spectroscopy, and NMR .

Scientific Research Applications

Antiarrhythmic Potential

1-Benzoylpiperidin-4-amine hydrochloride analogs have been explored for their potential antiarrhythmic properties. Studies have synthesized various analogs, such as 1-n-propyl-4-benzoylpiperazine hydrochloride and 1-n-butyl-4-benzoylpiperazine hydrochloride, to test their effect on the effective refractory period of isolated guinea pig atria. Some analogs showed protection against aconitine-induced cardiac arrhythmias in cats, indicating potential antiarrhythmic applications (Yung, Chatten, & Macleod, 1968).

Antidementia Agent Development

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including 1-Benzoylpiperidin-4-amine hydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase activity. Some compounds demonstrated significant potential as antidementia agents, with one derivative showing an affinity 18,000 times greater for acetylcholinesterase than for butyrylcholinesterase (Sugimoto et al., 1990).

Neuropharmacological Applications

Benzoylpiperidine compounds, including 1-Benzoylpiperidin-4-amine hydrochloride derivatives, have been investigated for their effects on neurotransmitter receptors like the α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. These compounds can significantly impact the kinetic properties of these receptors, with implications for neuropharmacological interventions (Arai et al., 1996).

Microbiological Transformations

The microbiological transformation of 1-Benzoylpiperidin-4-amine hydrochloride by fungi like Aspergillus niger has been studied. This process can lead to the synthesis of hydroxy derivatives, indicating its potential in the field of microbial biotechnology (Parshikov et al., 1992).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGXFQMWDAUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidin-4-amine hydrochloride

CAS RN

915763-91-6
Record name 1-benzoylpiperidin-4-amine hydrochloride
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